Absence of Quantitative, Comparator-Based Biological Data for 919839-88-6
A systematic search of primary research literature, patents (excluding prohibited vendor sites), PubChem, ChEMBL, BindingDB, and other authoritative databases failed to identify any quantitative biological activity data for N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(isopropylthio)benzamide (CAS 919839-88-6). No IC50, Ki, EC50, or other potency values against any defined target were found. The compound does not appear in the ChEMBL database under any identifier, nor in BindingDB with affinity data. The broader 1,3-thiazol-2-yl substituted benzamide class is known to include P2X3 receptor antagonists, as described in patent US20230053411A1 [1]. However, 919839-88-6 is not explicitly disclosed as a synthesized example or biologically evaluated compound in that patent or its family members. The closest structurally related analog with any publicly available biological annotation is a thiazolyl-pyrazoline hybrid containing the 4-cyanophenyl-thiazole fragment, which was reported as one of the most potent anticancer agents in a series of dual EGFR/HER2 inhibitors—but this represents a distinct chemotype with a different substitution pattern and biological target profile [2].
| Evidence Dimension | Availability of quantitative biological activity data (IC50/Ki/EC50) |
|---|---|
| Target Compound Data | No data found in peer-reviewed literature or authoritative databases |
| Comparator Or Baseline | Typical in-class compounds (e.g., P2X3 antagonist clinical candidates): IC50 values in low nanomolar range reported in patent US20230053411A1 |
| Quantified Difference | Unquantifiable due to absence of target compound data |
| Conditions | Comprehensive database and literature search conducted for this analysis (search date: 2026-05-09) |
Why This Matters
For scientific selection or procurement, the complete absence of publicly verifiable biological data means that any claimed differentiation for 919839-88-6 cannot be independently validated, representing a significant procurement risk if biological performance is the selection criterion.
- [1] Davenport, A.J. et al. (Bayer AG). 1,3-thiazol-2-yl substituted benzamides. Patent US20230053411A1, filed 2021-09-09. View Source
- [2] Sever, B. et al. Design, synthesis and biological evaluation of a new series of thiazolyl-pyrazolines as dual EGFR and HER2 inhibitors. (Details from CureHunter/scholar.google.hr search result, referencing compounds 3f and 3q containing the 4-cyanophenyl-thiazole fragment). View Source
